3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide
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Overview
Description
3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an amino group, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the furan derivative and the pyrazine carboxamide. One common synthetic route includes the following steps:
Furan Derivative Synthesis: The furan ring is synthesized through a cyclization reaction of furfural with a suitable reagent.
Pyrazine Carboxamide Synthesis: The pyrazine ring is constructed using a condensation reaction between hydrazine and a suitable diketone.
Coupling Reaction: The furan derivative and pyrazine carboxamide are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the furan or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has been studied for its potential medicinal properties, including its use as an antimicrobial agent and its role in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Furan-2-yl derivatives: Compounds containing the furan-2-yl group, such as furfural and furan-2-carbaldehyde.
Pyrazine derivatives: Compounds containing the pyrazine ring, such as pyrazine-2-carboxamide and pyrazine-2-carboxylic acid.
Amino derivatives: Compounds containing amino groups, such as amino acids and amino alcohols.
Uniqueness: 3-Amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its bioactive properties make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(18,8-3-2-6-19-8)7-16-11(17)9-10(13)15-5-4-14-9/h2-6,18H,7H2,1H3,(H2,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTFVAADBSHRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1N)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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